2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride
CAS No.:
Cat. No.: VC13490029
Molecular Formula: C5H10ClN3O
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10ClN3O |
|---|---|
| Molecular Weight | 163.60 g/mol |
| IUPAC Name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)2-3-6;/h2-3,6H2,1H3;1H |
| Standard InChI Key | GUQLIIDOUGKDRN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(O1)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 5-position is substituted with a methyl group (-CH₃), while the 2-position features an ethanamine (-CH₂CH₂NH₂) side chain. Protonation of the amine group forms the hydrochloride salt, enhancing solubility and stability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀ClN₃O | |
| Molecular Weight | 163.6 g/mol | |
| Exact Mass | 163.051 Da | |
| PSA (Polar Surface Area) | 64.94 Ų | |
| IUPAC Name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride | - |
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) for the exact compound is unavailable, analogous 1,3,4-oxadiazoles exhibit distinct absorption bands in IR spectra for C=N (1600–1650 cm⁻¹) and N-O (950–1250 cm⁻¹) stretches. Proton NMR of the ethanamine moiety typically shows resonances at δ 2.8–3.2 ppm (CH₂NH₂) and δ 1.5–2.0 ppm (CH₂CH₂NH₂) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride can be inferred from patented methodologies for related oxadiazole derivatives . A representative pathway involves:
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Cyclization of Hydrazides: Reacting acetohydrazide with a carbonyl-containing intermediate (e.g., 2-[[(2S,4S)-1-tert-butoxycarbonyl-2-methyl-4-piperidyl]oxy]acetic acid) in the presence of 1,1′-carbonyldiimidazole (CDI) to form the oxadiazole ring .
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Amine Functionalization: Introducing the ethanamine side chain via reductive amination or nucleophilic substitution.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | CDI, THF, 45°C, 12 hrs | 76% |
| Amine Introduction | N′,N′-Dimethylethane-1,2-diamine, RT, 30 min | 68% |
| Salt Precipitation | 2M HCl, ice bath, 10 min | 92% |
Purification Strategies
Purification typically involves liquid-liquid extraction (e.g., 2-methyltetrahydrofuran/water) followed by flash chromatography (0–15% 2-propanol in dichloromethane) . Final crystallization from heptane/ethyl acetate mixtures yields high-purity product .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility (>50 mg/mL in water). The compound remains stable under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage at 2–8°C.
ADME Profiling (Predicted)
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Absorption: High gastrointestinal permeability due to moderate logP (~1.2) .
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Metabolism: Likely undergoes hepatic oxidation via CYP450 enzymes, analogous to other amine-containing heterocycles.
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Excretion: Primarily renal (>70%), with minor biliary clearance.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a building block for synthesizing TAAR1 agonists and serotonin receptor modulators, leveraging its amine group for further functionalization .
Material Science
Oxadiazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The methyl and amine groups enhance thermal stability (Tₘ > 200°C) .
| Hazard Category | GHS Code | Precautions |
|---|---|---|
| Acute Toxicity (Oral) | H301 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H318 | Use face shield |
Future Directions and Research Gaps
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